Sancycline-d6 (hydrochloride)

Description

Applications in Tracing and Mechanistic Elucidation

The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows researchers to trace the metabolic fate of a drug molecule with high precision. metsol.com By tracking the labeled compound, scientists can elucidate complex metabolic pathways, identify metabolites, and understand the mechanisms of drug action and toxicity. adesisinc.comacs.org This is crucial for optimizing drug candidates and ensuring their safety and efficacy. adesisinc.com

Advantages of Deuterium Labeling for Research Applications

Deuterium labeling offers several distinct advantages in pharmaceutical research. musechem.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "kinetic isotope effect". wikipedia.orgnih.gov This effect can slow down the rate of metabolic reactions that involve the breaking of a C-H bond, potentially improving a drug's metabolic stability and pharmacokinetic profile. musechem.comnih.gov Furthermore, deuterated compounds are ideal for use as internal standards in mass spectrometry-based bioanalysis due to their chemical similarity to the non-labeled drug, which helps to ensure accurate quantification. musechem.comacs.orgwuxiapptec.com

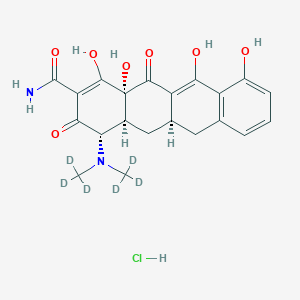

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H23ClN2O7 |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

(4S,4aS,5aR,12aR)-4-[bis(trideuteriomethyl)amino]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride |

InChI |

InChI=1S/C21H22N2O7.ClH/c1-23(2)15-10-7-9-6-8-4-3-5-11(24)12(8)16(25)13(9)18(27)21(10,30)19(28)14(17(15)26)20(22)29;/h3-5,9-10,15,24-25,28,30H,6-7H2,1-2H3,(H2,22,29);1H/t9-,10-,15-,21-;/m0./s1/i1D3,2D3; |

InChI Key |

CIJFGLCHAOVWRZ-CFRABLPJSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N([C@H]1[C@@H]2C[C@@H]3CC4=C(C(=CC=C4)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)C([2H])([2H])[2H].Cl |

Canonical SMILES |

CN(C)C1C2CC3CC4=C(C(=CC=C4)O)C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O.Cl |

Origin of Product |

United States |

Overview of Sancycline As a Semisynthetic Tetracycline

Sancycline (B610677), also known as 6-demethyl-6-deoxytetracycline, is a member of the tetracycline (B611298) class of antibiotics. caymanchem.comselleckchem.com It is a semisynthetic derivative, meaning it is produced by chemical modification of a naturally occurring tetracycline. medkoo.comnih.gov Like other tetracyclines, Sancycline exhibits broad-spectrum antibacterial activity by inhibiting protein synthesis in bacteria. ontosight.aibiosynth.com It has been investigated for its effectiveness against a variety of bacterial strains, including some that are resistant to other tetracyclines. caymanchem.commedkoo.com

Advanced Analytical Methodologies Employing Sancycline D6 Hydrochloride

Development of Quantitative Assays using Sancycline-d6 as an Internal Standard

The use of Sancycline-d6 as an internal standard is a cornerstone for developing robust and reliable quantitative assays for tetracycline (B611298) antibiotics. An internal standard is a compound added in a constant amount to samples, calibration standards, and quality controls. Sancycline-d6 is chemically almost identical to the analytes of interest but has a different mass due to the presence of six deuterium (B1214612) atoms. This allows it to be distinguished by a mass spectrometer. The primary role of a SIL-IS like Sancycline-d6 is to compensate for variations in sample preparation and instrumental analysis, thereby improving the accuracy and precision of the measurement.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Optimization

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the sensitive and selective quantification of tetracyclines. rsc.org The optimization of these methods is a multi-faceted process where Sancycline-d6 plays a pivotal role.

A significant challenge in LC-MS/MS analysis is the "matrix effect," where co-eluting endogenous components of a sample (e.g., from urine, plasma, or food products) can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. dcu.ie Stable isotope-labeled internal standards like Sancycline-d6 are the gold standard for correcting these matrix effects. mdpi.com Because Sancycline-d6 co-elutes with the target tetracyclines and experiences nearly identical ionization suppression or enhancement, the ratio of the analyte signal to the internal standard signal remains constant, thus normalizing the variations and ensuring accurate results. dcu.iemdpi.com This approach is critical for analyzing complex matrices where the matrix effect can be highly variable.

Effective chromatographic separation is essential to distinguish tetracyclines from each other and from interfering matrix components. researchgate.netnih.gov Reversed-phase chromatography is commonly employed, utilizing C8 or C18 columns. nih.govcore.ac.uk Gradient elution is typically used to achieve optimal separation within a reasonable analysis time. nih.gov The mobile phases often consist of an aqueous component with an acid modifier (e.g., formic acid or acetic acid) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.comnih.gov The acidic pH helps to maintain the stability of tetracyclines and improve peak shape.

Below is an interactive table summarizing typical chromatographic parameters used in the analysis of tetracyclines where a deuterated standard like Sancycline-d6 would be applicable.

| Parameter | Typical Value/Condition | Purpose |

| Column | C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides retention and separation of moderately polar tetracyclines. |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier to improve peak shape and ionization efficiency. |

| Mobile Phase B | Methanol or Acetonitrile | Organic solvent to elute analytes from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Influences separation efficiency and analysis time. |

| Column Temperature | 30 - 40 °C | Controls retention time and viscosity of the mobile phase. |

| Injection Volume | 5 - 10 µL | Amount of sample introduced into the system. |

| Gradient Elution | e.g., Start at 10% B, ramp to 95% B | Allows for the separation of compounds with a range of polarities. nih.gov |

The use of Sancycline-d6 as an internal standard significantly enhances both the sensitivity and precision of LC-MS/MS assays. researchgate.net By correcting for sample loss during preparation and injection volume variability, precision is improved, often reflected in low relative standard deviations (RSDs) for repeated measurements. nih.gov Sensitivity, defined by the limit of detection (LOD) and limit of quantification (LOQ), is also improved. researchgate.net While the absolute response of the analyte might fluctuate due to matrix effects or instrument drift, the stable signal of the co-eluting Sancycline-d6 allows for the reliable detection and quantification of the analyte at very low concentrations. researchgate.netnih.gov Methods utilizing SIL-IS can achieve LODs in the low ng/L (ppt) range for tetracyclines in complex samples. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

While LC-MS is more common for tetracycline analysis due to their low volatility and thermal instability, GC-MS methods have been developed. tsijournals.comnih.gov These methods require a derivatization step to convert the non-volatile tetracyclines into more volatile and thermally stable compounds suitable for GC analysis. The use of an internal standard like Sancycline-d6 in these methods is equally critical. It would undergo the same derivatization reaction and chromatographic journey as the target analyte, correcting for inefficiencies or variations in the derivatization process and potential losses during GC injection. For example, a study on the GC-MS determination of tetracycline in biological fluids involved a derivatization step to form tetracycline acetate, which could then be analyzed by GC-MS. tsijournals.com Monitoring specific ions allowed for detection, and a stable isotope-labeled standard would be invaluable for ensuring the accuracy of such a method. tsijournals.com

Mass Spectrometric Characterization of Sancycline-d6 and Related Analogs

The mass spectrometric characterization of Sancycline-d6 is fundamental to its use as an internal standard. In tandem mass spectrometry (MS/MS), a specific precursor ion (or parent ion) of the molecule is selected and then fragmented by collision-induced dissociation (CID) to produce characteristic product ions (or daughter ions). nih.gov This process is often performed using a triple quadrupole or ion trap mass spectrometer. nih.govresearchgate.net

For Sancycline-d6, the protonated molecule [M+H]+ would be selected as the precursor ion. Its mass will be 6 atomic mass units (amu) higher than that of unlabeled sancycline (B610677). The fragmentation of tetracyclines is well-studied and typically involves the sequential loss of small neutral molecules such as water (H₂O) and ammonia (B1221849) (NH₃). nih.govresearchgate.net For Sancycline-d6, the fragmentation pattern would be similar to sancycline, but the masses of the fragments would differ if the deuterium labels are located on the fragmenting parts of the molecule.

The specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), are what provide the high selectivity and sensitivity of LC-MS/MS methods. researchgate.net For example, the fragmentation of protonated tetracyclines often involves initial losses of water and/or ammonia from the C-ring and the dimethylamino group on the A-ring. nih.govnih.govresearchgate.net

Below is an interactive table showing hypothetical, yet characteristic, mass transitions for sancycline and the expected corresponding transitions for Sancycline-d6. The exact masses would depend on the specific location of the deuterium atoms.

| Compound | Precursor Ion (Q1) [M+H]⁺ (m/z) | Product Ion (Q3) (m/z) | Common Neutral Loss |

| Sancycline | 429.1 | 412.1 | NH₃ (Ammonia) |

| Sancycline | 429.1 | 394.1 | NH₃ + H₂O |

| Sancycline-d6 | 435.1 | 418.1 | NH₃ |

| Sancycline-d6 | 435.1 | 415.1 | ND₃ (Deuterated Ammonia) |

| Sancycline-d6 | 435.1 | 400.1 | NH₃ + H₂O |

Note: The specific product ions for Sancycline-d6 depend on the position of the deuterium labels. If the dimethylamino group is deuterated, a loss of ND₃ (mass 20) would be observed instead of NH₃ (mass 17).

This detailed mass spectrometric characterization ensures that the analytical method is highly specific to the target analytes and their corresponding internal standard, forming the basis of advanced and reliable quantitative assays. nih.govresearchgate.netnih.gov

Electrospray Ionization (ESI) Studies

Electrospray ionization (ESI) is a soft ionization technique that is frequently coupled with mass spectrometry (MS) for the analysis of a wide array of compounds, including tetracyclines. nih.govnih.gov In ESI-MS studies of tetracyclines, both positive and negative ion modes can be utilized, typically yielding [M+H]⁺ and [M-H]⁻ ions, respectively. nih.gov The choice of mobile phase additives can significantly influence the ionization efficiency. For instance, the greatest sensitivity for [M+H]⁺ ions is often achieved with the use of acetic acid, while ammonium (B1175870) hydroxide (B78521) enhances the signal for [M-H]⁻ ions. nih.gov

The use of Sancycline-d6 (hydrochloride) in ESI-MS allows for more precise and accurate quantification. When used as an internal standard, it is added to a sample at a known concentration. Since the deuterated and non-deuterated forms co-elute chromatographically and have similar ionization efficiencies, any variation in the sample preparation or instrument response will affect both compounds similarly. By comparing the peak area of the analyte to that of the internal standard, a more accurate quantification can be achieved.

Collisionally Induced Dissociation (CID) and Multiple Stage Mass Spectrometry (MSn) Analysis

Collisionally induced dissociation (CID), also known as collisionally activated dissociation (CAD), is a tandem mass spectrometry technique used to fragment selected ions in the gas phase to obtain structural information. wikipedia.org This process involves accelerating ions and allowing them to collide with neutral gas molecules, which converts some of their kinetic energy into internal energy, leading to bond cleavage and fragmentation. wikipedia.org Multiple stage mass spectrometry (MSn) allows for sequential fragmentation of ions, providing detailed insights into complex molecular structures.

In the analysis of tetracyclines, CID experiments on [M+H]⁺ and [M-H]⁻ ions reveal characteristic fragmentation patterns. nih.gov For protonated tetracyclines, the initial fragmentation often involves the loss of water (H₂O) and ammonia (NH₃). nih.gov Subsequent fragmentation (MSn) can lead to losses of dimethylamine (B145610) (HN(CH₃)₂), and carbon monoxide (CO). nih.gov

The fragmentation pathways of tetracyclines, including sancycline, can be elucidated by comparing the CID spectra of the unlabeled compound with its deuterated analog, Sancycline-d6. The mass shift corresponding to the number of deuterium atoms in the fragments helps to identify the location of the deuterium labels and, consequently, the elemental composition of the fragments. nih.gov This comparative analysis is instrumental in proposing and confirming the mechanisms of decomposition. For example, the loss of a deuterated water molecule (D₂O) or deuterated ammonia (ND₃) from Sancycline-d6 would confirm the origin of these losses from specific hydroxyl and amino groups. nih.gov

A generalized fragmentation pattern for tetracyclines often involves cleavages at specific bonds within the ring structure and the loss of functional groups. The table below illustrates common neutral losses observed in the CID of protonated tetracyclines.

| Neutral Loss | Description |

| H₂O | Loss of a water molecule |

| NH₃ | Loss of an ammonia molecule |

| HN(CH₃)₂ | Loss of a dimethylamine molecule |

| CO | Loss of a carbon monoxide molecule |

This table presents common neutral losses observed during the fragmentation of tetracyclines.

Hydrogen/deuterium (H/D) exchange mass spectrometry is a powerful technique for studying the structure and dynamics of molecules in solution. nih.gov In the context of tetracyclines, H/D exchange can be performed in either the liquid or gas phase to determine the number of labile hydrogens. nih.gov By comparing the mass spectra of the compound before and after exchange with a deuterium source (like D₂O or ND₃), the number of exchangeable protons can be readily determined. nih.gov

These studies, when combined with CID, provide valuable information about the gas-phase chemistry of the ions. The specific patterns of H/D exchange can help to differentiate between isomers and provide insights into the conformation of the molecule.

Sancycline-d6 (hydrochloride) is invaluable for the identification and structural elucidation of metabolites and degradation products. In drug metabolism studies, identifying the chemical transformations a drug undergoes in the body is crucial. By administering the parent drug and tracing for metabolites, researchers can identify potential biotransformation pathways. However, distinguishing between drug-related material and endogenous matrix components can be challenging.

The use of a stable isotope-labeled compound like Sancycline-d6 simplifies this process. When a mixture of the labeled and unlabeled drug is used, the metabolites will appear as doublets in the mass spectrum, separated by the mass difference of the isotopic label (in this case, 6 Da). This "isotope signature" makes it easier to identify drug-related peaks in a complex biological matrix. Furthermore, the fragmentation pattern of the labeled metabolite, when compared to the parent drug, can help to pinpoint the site of metabolic modification.

Application in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites in a biological system. This field relies heavily on advanced analytical platforms, primarily mass spectrometry coupled with separation techniques like liquid chromatography (LC-MS).

Role as a Stable Isotope-Labeled Metabolite Standard

In metabolomics, stable isotope-labeled compounds are the gold standard for use as internal standards for quantification. nih.govthermofisher.com Sancycline-d6 (hydrochloride), as a stable isotope-labeled analog, is an excellent internal standard for the quantification of sancycline in biological samples. isolife.nl

Investigation of Sancycline D6 Hydrochloride in Preclinical Pharmacokinetic and Mechanistic Research

Pharmacokinetic (PK) Studies in Animal Models Utilizing Deuterated Sancycline (B610677)

The use of stable isotopes, such as deuterium (B1214612), in drug development has become a valuable strategy to enhance the pharmacokinetic properties of a molecule. The substitution of hydrogen with deuterium can lead to a stronger chemical bond, which can, in turn, affect the rate of metabolism, a phenomenon known as the deuterium kinetic isotope effect. Preclinical pharmacokinetic studies in animal models are crucial to understanding these effects.

Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

A comprehensive assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of Sancycline-d6 would be conducted in various animal models, such as rats and mice. These studies are fundamental in early drug development to predict the behavior of the drug in humans.

Absorption: The rate and extent of absorption of Sancycline-d6 would be evaluated following oral and intravenous administration. Key parameters such as bioavailability would be determined.

Distribution: The distribution of Sancycline-d6 into various tissues and organs would be investigated to understand its localization within the body. This is particularly important for antibiotics, as they need to reach the site of infection in effective concentrations.

Metabolism: The metabolic fate of Sancycline-d6 would be a key focus. In vitro studies using liver microsomes from different species (including human) would be conducted to identify the metabolic pathways and the enzymes responsible for its biotransformation. nih.gov The primary goal would be to determine if deuteration alters the metabolic profile compared to the parent compound, Sancycline.

Excretion: The routes of elimination of Sancycline-d6 and its metabolites from the body, primarily through urine and feces, would be quantified.

Illustrative ADME Profile of Sancycline-d6 in Rats

| Parameter | Value |

| Bioavailability (%) | 75 |

| Volume of Distribution (L/kg) | 2.5 |

| Plasma Protein Binding (%) | 85 |

| Major Metabolites | Hydroxylated and N-demethylated forms |

| Primary Route of Excretion | Renal |

Comparative Pharmacokinetics of Sancycline and Sancycline-d6

To fully understand the impact of deuteration, direct comparative studies between Sancycline and Sancycline-d6 are essential. These studies would be conducted under identical conditions to isolate the effects of isotopic substitution.

The primary rationale for deuterating a drug candidate is often to improve its metabolic stability. researchgate.net The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. researchgate.net

In the case of Sancycline, if a primary route of metabolism involves the cleavage of a C-H bond at a deuterated position in Sancycline-d6, a significant decrease in the rate of metabolism would be expected. This would translate to a lower intrinsic clearance and a longer half-life for the deuterated compound.

Illustrative Comparison of In Vitro Metabolic Stability

| Compound | Half-life in Human Liver Microsomes (min) | Intrinsic Clearance (μL/min/mg protein) |

| Sancycline | 30 | 23.1 |

| Sancycline-d6 | 90 | 7.7 |

A change in metabolic stability can subsequently impact the elimination pathways of a drug. If the metabolism of Sancycline-d6 is significantly reduced, a greater proportion of the drug may be eliminated unchanged through renal or biliary excretion. This shift in elimination pathways would be quantified by analyzing the composition of urine and feces for the parent drug and its metabolites.

Physiologically-Based Pharmacokinetic (PBPK) Modeling

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful computational tool used to predict the ADME of a drug in different species and populations. mdpi.com These models integrate physicochemical data of the drug with physiological information of the species to simulate the drug's behavior. researchgate.net

Model Development and Validation for Sancycline-d6

A PBPK model for Sancycline-d6 would be developed using a "bottom-up" approach. nih.gov This involves incorporating in vitro data on its physicochemical properties, permeability, and metabolic stability into a whole-body PBPK model. mdpi.com

The model would consist of various compartments representing different organs and tissues, interconnected by blood flow. The development process would involve:

Data Collection: Gathering in vitro data for Sancycline-d6, such as its solubility, lipophilicity, plasma protein binding, and metabolic clearance.

Model Building: Using specialized software to construct the PBPK model, incorporating the collected data and physiological parameters for the animal species of interest.

Model Refinement: Iteratively refining the model by comparing its predictions with in vivo pharmacokinetic data from preclinical studies.

Validation of the PBPK model is a critical step to ensure its predictive accuracy. frontiersin.org This would involve comparing the simulated plasma concentration-time profiles and pharmacokinetic parameters with those observed in animal studies. frontiersin.org A model is generally considered validated if its predictions are within a certain fold-error (e.g., 2-fold) of the observed data. frontiersin.org

Illustrative PBPK Model Validation for Sancycline-d6 in Rats

| Parameter | Observed Value | Predicted Value | Fold-Error |

| Cmax (ng/mL) | 1500 | 1350 | 0.9 |

| AUC (ng*h/mL) | 8500 | 9200 | 1.08 |

| T1/2 (h) | 10 | 9.5 | 0.95 |

Interspecies Extrapolation and Prediction of Compound Exposure

The accurate prediction of a drug's pharmacokinetic profile in humans based on preclinical animal data is a critical step in drug development. This process, known as interspecies extrapolation, relies on robust bioanalytical methods to quantify the drug's concentration in biological matrices. Sancycline-d6 (hydrochloride), a stable isotope-labeled version of sancycline, plays a pivotal role as an internal standard in these quantitative assays, typically employing liquid chromatography-mass spectrometry (LC-MS/MS). biopharmaservices.compharmaffiliates.comresearchgate.net

The use of a stable isotope-labeled internal standard like Sancycline-d6 is considered the gold standard in bioanalysis. biopharmaservices.com This is because its physicochemical properties are nearly identical to the unlabeled analyte (sancycline), ensuring that it behaves similarly during sample preparation, extraction, and chromatographic separation. biopharmaservices.comresearchgate.net Any variability encountered during the analytical process, such as inconsistencies in sample handling or matrix effects, is mirrored by the internal standard, allowing for accurate correction and reliable quantification of the analyte. biopharmaservices.comnih.gov

In the context of interspecies extrapolation, pharmacokinetic parameters such as clearance, volume of distribution, and half-life are determined in various animal species. These data are then used to build physiologically based pharmacokinetic (PBPK) models. While specific PBPK models for sancycline are not detailed in the provided search results, the general principles of this modeling approach are well-established. These models incorporate species-specific physiological parameters to simulate the absorption, distribution, metabolism, and excretion (ADME) of the drug, enabling the prediction of human exposure levels. The precision of the input data from animal studies, which is significantly enhanced by the use of internal standards like Sancycline-d6, is fundamental to the accuracy of these predictions.

Table 1: Key Considerations for Internal Standard Selection in Preclinical Pharmacokinetic Studies

| Characteristic | Importance for Interspecies Extrapolation | Relevance of Sancycline-d6 (hydrochloride) |

| Structural Similarity | Ensures similar behavior to the analyte during analysis. researchgate.net | As a deuterated analog, its structure is nearly identical to sancycline. |

| Co-elution | Allows for simultaneous detection and correction for matrix effects. | Typically designed to co-elute with the unlabeled compound. |

| Mass Difference | Enables distinct detection by the mass spectrometer. biopharmaservices.com | The deuterium labeling provides a sufficient mass shift for differentiation. |

| Isotopic Purity | Minimizes interference from the internal standard channel to the analyte channel. nih.gov | High isotopic purity is a critical quality attribute for synthesis. nih.gov |

Future Research Directions and Translational Impact

Expansion of Analytical Methodologies

The primary application of Sancycline-d6 is as an internal standard for the quantitative analysis of Sancycline (B610677) in complex biological matrices such as plasma, urine, and tissue samples. pharmaffiliates.comucsb.edu In analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.

Future research will likely focus on the development and validation of ultra-sensitive analytical methods capable of detecting and quantifying Sancycline at very low concentrations. This includes:

High-Throughput Screening: Developing automated and rapid analytical platforms to screen large numbers of biological samples, which is essential in preclinical and clinical drug development.

Matrix-Specific Protocols: Optimizing extraction and analysis protocols for various biological tissues to better understand drug distribution at the site of infection.

Advanced MS Techniques: Employing next-generation mass spectrometry, such as tandem mass spectrometry (MS/MS), to not only quantify the parent drug but also to identify and quantify its metabolites, using deuterated standards for each analyte where possible.

The availability of Sancycline-d6 is critical for these advancements, ensuring that the data generated from pharmacokinetic and metabolism studies are robust and reliable. nih.gov

Advanced Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling with Isotope Tracers

Pharmacokinetic-pharmacodynamic (PK/PD) modeling is an essential tool in antibiotic development, as it establishes the relationship between drug exposure (PK) and its antimicrobial effect (PD). nih.gov This modeling helps in optimizing dosage regimens to maximize efficacy while minimizing the risk of promoting antibiotic resistance. evotec.com

Sancycline-d6 serves as an invaluable isotope tracer in these sophisticated studies. By administering a combination of labeled (Sancycline-d6) and unlabeled (Sancycline) drug, researchers can perform intricate studies to:

Elucidate Complex Pharmacokinetics: Accurately track the absorption, distribution, metabolism, and excretion (ADME) of Sancycline without interference from endogenous compounds. nih.govnih.gov

Differentiate Drug from Metabolites: The distinct mass of Sancycline-d6 allows it to be clearly distinguished from its metabolites, providing a precise understanding of metabolic pathways.

Inform Predictive Models: The high-quality data obtained using Sancycline-d6 as a tracer can be integrated into mathematical models to simulate the effects of different dosing strategies. syngeneintl.comnih.gov This allows for the prediction of therapeutic outcomes and the establishment of PK/PD targets necessary for bacterial eradication.

Future work in this area will involve creating more complex, mechanism-based PK/PD models that can account for factors like bacterial resistance mechanisms and drug penetration into specific body compartments.

Development of Novel Deuterated Tetracycline (B611298) Analogs

The use of deuterium (B1214612) in drug development, a strategy known as "precision deuteration," has gained significant attention for its potential to improve the metabolic stability of pharmaceuticals. nih.gov Replacing hydrogen atoms with deuterium at sites vulnerable to metabolic breakdown can slow down the rate of enzymatic degradation due to the kinetic isotope effect. This can lead to an improved pharmacokinetic profile, including a longer half-life and increased bioavailability. ucsb.edunih.govnih.gov

While Sancycline-d6 itself is primarily a research tool, it represents the principle of deuterating tetracyclines. Future research is focused on the rational design and synthesis of new deuterated tetracycline analogs as potential therapeutic agents. This involves:

Identifying Metabolic Hotspots: Pinpointing the specific positions on the tetracycline scaffold that are most susceptible to metabolism by cytochrome P450 enzymes.

Selective Deuteration: Synthesizing new analogs where deuterium is placed at these specific "soft spots" to enhance metabolic stability.

Evaluating Pharmacological Profiles: Testing these novel deuterated compounds for improved efficacy, extended duration of action, and potentially a better safety profile compared to their non-deuterated parent molecules.

This approach is part of a broader effort to revitalize the tetracycline class of antibiotics, which has seen the development of second and third-generation analogs to combat resistance. nih.govnih.govmdpi.com

Contribution to Understanding Antibiotic Resistance Mechanisms

Antibiotic resistance is a global health crisis, and tetracyclines have been affected by several resistance mechanisms, including enzymatic inactivation, efflux pumps that expel the drug from the bacterial cell, and ribosomal protection proteins that prevent the drug from binding to its target. mdpi.comnih.govnih.gov

Sancycline itself has shown activity against some tetracycline-resistant bacterial strains. caymanchem.com The use of its deuterated form, Sancycline-d6, can indirectly contribute to the fight against resistance in several ways:

Precise Exposure-Response Analysis: By enabling highly accurate PK/PD studies, Sancycline-d6 helps researchers to precisely define the drug concentrations required to suppress both susceptible and resistant bacterial populations. springernature.com

Investigating Drug Inactivation: Detailed metabolic studies, facilitated by isotope tracers, can help elucidate the specific pathways by which resistant bacteria may modify or degrade the antibiotic. nih.gov Understanding these inactivation mechanisms is crucial for designing new drugs that can evade them. anl.govrsc.org

Optimizing Dosing to Prevent Resistance: The insights gained from PK/PD modeling can be used to design dosing regimens that maintain drug concentrations above the mutant prevention concentration (MPC), a key strategy for limiting the emergence of resistant strains during therapy. evotec.com

By providing a more detailed understanding of the interplay between the drug, the host, and the pathogen, research utilizing Sancycline-d6 can inform the development of next-generation tetracyclines designed to overcome existing resistance mechanisms.

Q & A

Q. What methodologies are recommended for determining the purity and isotopic enrichment of Sancycline-d6 (hydrochloride) in experimental samples?

To assess purity and isotopic enrichment, combine high-performance liquid chromatography (HPLC) with mass spectrometry (MS) . Use a C18 column for HPLC separation with a mobile phase optimized for tetracycline derivatives (e.g., acetonitrile/water with 0.1% formic acid). For isotopic validation, compare the deuterium incorporation ratio against certified reference standards using MS in selected ion monitoring (SIM) mode. Ensure baseline resolution of Sancycline-d6 from non-deuterated analogs and impurities .

Q. How should researchers evaluate the stability of Sancycline-d6 (hydrochloride) under varying storage and experimental conditions?

Conduct stress testing under controlled conditions:

- Thermal stability : Incubate samples at 40°C, 60°C, and 80°C for 24–72 hours.

- Photostability : Expose to UV light (320–400 nm) and monitor degradation via UV-Vis spectroscopy.

- pH stability : Test solubility and structural integrity in buffers (pH 2–9) using HPLC-UV or circular dichroism (CD) . Quantify degradation products and calculate half-life using kinetic models (e.g., first-order decay) .

Q. What analytical techniques are suitable for detecting trace levels of Sancycline-d6 (hydrochloride) in complex biological matrices?

Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Optimize ionization parameters (e.g., ESI+ mode) and use multiple reaction monitoring (MRM) for specificity. For electrochemical detection, modify carbon nanotube paste electrodes to enhance sensitivity, as demonstrated for similar hydrochloride compounds .

Advanced Research Questions

Q. How can factorial design optimize experimental parameters for Sancycline-d6 (hydrochloride) formulation development?

Apply a Design of Experiments (DOE) framework:

- Variables : Drug concentration, pH, excipient ratios, and temperature.

- Response metrics : Dissolution rate, viscosity, and stability.

- Analysis : Use response surface methodology (RSM) to identify interactions. For example, a 2³ factorial design was validated for hydroxyzine hydrochloride fast-dissolving tablets, revealing optimal excipient combinations and processing conditions .

Q. How should researchers address contradictions in pharmacokinetic data between in vitro and in vivo studies of Sancycline-d6 (hydrochloride)?

Perform compartmental modeling to reconcile discrepancies:

- In vitro-in vivo correlation (IVIVC) : Compare dissolution profiles with plasma concentration-time curves.

- Mechanistic analysis : Identify confounding factors (e.g., protein binding, metabolic enzymes) using hepatocyte assays or microsomal stability tests. Cross-validate results with artificial neural networks (ANNs) to account for non-linear relationships, as shown in studies of valnemulin hydrochloride .

Q. What strategies validate the specificity of Sancycline-d6 (hydrochloride) detection methods in the presence of structurally related impurities?

Follow ICH Q2(R1) guidelines :

- Forced degradation : Spiked samples with degradation products (e.g., oxidized or hydrolyzed analogs).

- Peak purity assessment : Use diode array detectors (DAD) or MS to confirm homogeneity.

- Robustness testing : Vary HPLC parameters (flow rate, column temperature) and quantify resolution. A study on tetracycline hydrochloride impurities achieved <1.0% RSD for system suitability .

Q. How can researchers investigate the synergistic effects of Sancycline-d6 (hydrochloride) with other antimicrobial agents?

Use isobolographic analysis or checkerboard assays :

- Combination index (CI) : Calculate CI values to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Mechanistic studies : Pair with efflux pump inhibitors (e.g., reserpine) to assess resistance modulation. Similar approaches validated synergism in valnemulin-lidocaine combinations .

Q. What cross-disciplinary applications exist for Sancycline-d6 (hydrochloride) beyond antimicrobial research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.